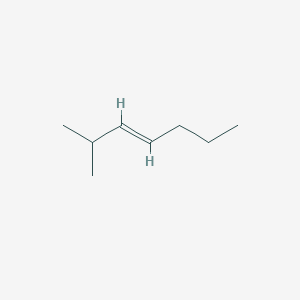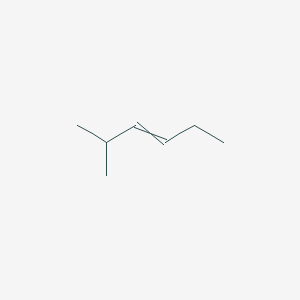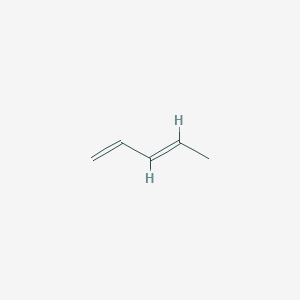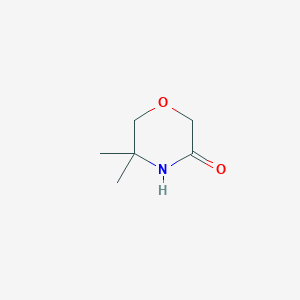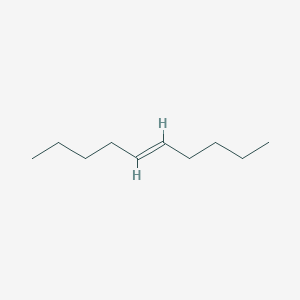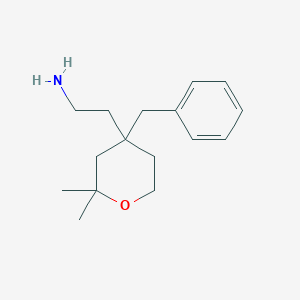
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, also known as DFH, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In
作用機序
The mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is not fully understood, but it is believed to act as a competitive inhibitor of enzymes and as a modulator of protein-ligand interactions. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is thought to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme's activity. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to bind to a variety of different proteins, altering their conformation and activity.
Biochemical and Physiological Effects
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of biological systems. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to inhibit the activity of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to alter the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for neurological disorders.
実験室実験の利点と制限
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has a number of advantages as a tool for scientific research, including its potency as an enzyme inhibitor, its ability to bind to a variety of different proteins, and its potential as a drug candidate. However, there are also limitations to the use of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol in lab experiments. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to exhibit non-specific effects on some enzymes and proteins, making it difficult to interpret the results of experiments. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is a synthetic compound, and its effects on biological systems may not accurately reflect the effects of naturally occurring compounds.
将来の方向性
There are a number of future directions for research involving (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. One area of research is the development of new drugs based on the structure of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to be a potent inhibitor of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol's effects on ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, which may lead to the development of more potent and specific enzyme inhibitors.
合成法
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol can be synthesized using a number of different methods, including the Diels-Alder reaction and the Grignard reaction. One common method for synthesizing (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is through the Diels-Alder reaction between 1,3-butadiene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction yields a Diels-Alder adduct, which can be further converted into (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol through a series of chemical reactions.
科学的研究の応用
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-ligand interactions, and the development of new drugs. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to be a potent inhibitor of a number of enzymes, including cytochrome P450 and monoamine oxidase. It has also been used as a model ligand in the study of protein-ligand interactions, due to its ability to bind to a variety of different proteins.
特性
CAS番号 |
131788-75-5 |
|---|---|
製品名 |
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol |
分子式 |
C6H6F2O2 |
分子量 |
148.11 g/mol |
IUPAC名 |
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6F2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H/t5-,6+ |
InChIキー |
UVCHENBXWCRTKH-OLQVQODUSA-N |
異性体SMILES |
C1=C([C@@H]([C@@H](C(=C1)F)O)O)F |
SMILES |
C1=C(C(C(C(=C1)F)O)O)F |
正規SMILES |
C1=C(C(C(C(=C1)F)O)O)F |
同義語 |
3,5-Cyclohexadiene-1,2-diol,3,6-difluoro-,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



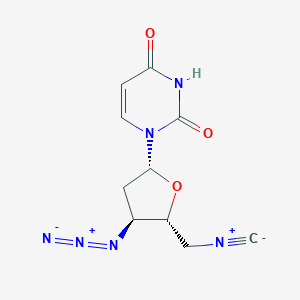
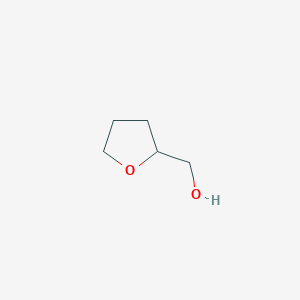
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
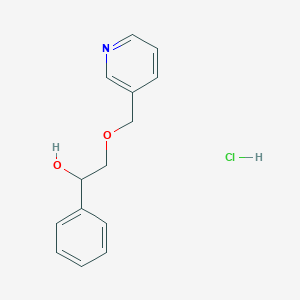

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
